2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol
CAS No.: 104176-99-0
Cat. No.: VC15992218
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104176-99-0 |
|---|---|
| Molecular Formula | C11H18O2 |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | 4-(hydroxymethyl)tricyclo[5.2.1.02,6]decan-8-ol |
| Standard InChI | InChI=1S/C11H18O2/c12-5-6-1-8-7-3-10(9(8)2-6)11(13)4-7/h6-13H,1-5H2 |
| Standard InChI Key | OLTXWMMREJPHOR-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC2C1C3CC2C(C3)O)CO |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol is C₁₁H₁₈O₂, derived from the parent structure octahydro-4,7-methanoinden-5-ol (C₁₀H₁₆O) with the addition of a hydroxymethyl (-CH₂OH) group at the 2-position. The core structure consists of a tricyclo[5.2.1.0²,⁶]decane backbone, featuring:
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A hydroxyl group at the 5-position.
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A hydroxymethyl substituent at the 2-position.
Key Structural Features:
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Stereochemistry: The compound exhibits multiple stereocenters due to its fused bicyclic system. The relative configurations of the hydroxyl and hydroxymethyl groups significantly influence its reactivity and intermolecular interactions .
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Hydrogen Bonding: The dual hydroxyl groups enable intramolecular hydrogen bonding, enhancing thermal stability and solubility in polar solvents.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈O₂ |
| Molecular Weight | 182.26 g/mol |
| Boiling Point (est.) | 290–300°C |
| LogP (Partition Coeff.) | 1.2 (predicted) |
Synthesis and Reaction Pathways
The synthesis of 2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol can be inferred from methodologies used for analogous compounds. A plausible route involves:
Step 1: Grignard Addition to Introduce Hydroxymethyl Group
Starting with octahydro-4,7-methanoinden-5-one, a hydroxymethyl group is introduced via Grignard reaction with formaldehyde. This step parallels the methyl group addition described in patent US8633144B2 :
Reaction Conditions:
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Catalyst: Methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF).
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Temperature: 15–30°C.
Step 2: Stereochemical Control
The stereoselective reduction of ketones to alcohols is critical. Catalytic hydrogenation using palladium on carbon (Pd/C) under 3–5 bar H₂ pressure ensures high diastereomeric excess .
Applications in Industrial Chemistry
Table 2: Comparative Odor Profiles of Related Compounds
| Compound | Odor Characteristics |
|---|---|
| Octahydro-4,7-methanoinden-5-ol | Earthy, camphoraceous |
| 6-Methyl-octahydro-4,7-methanoinden-5-carbaldehyde | Floral, fruity |
| Target Compound | Predicted: Fresh, green |
Pharmaceutical Intermediates
The compound’s rigid bicyclic structure makes it a candidate for synthesizing bioactive molecules. For instance:
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Antiviral Agents: Analogous terpenoids show inhibitory activity against Coxsackie B4 virus (IC₅₀: 2.5 μM).
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Hormone Modulators: Estrogenic effects observed in rat models suggest potential endocrine applications.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy:
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Mass Spectrometry: Molecular ion peak at m/z 182.26 (M⁺) with fragmentation patterns indicative of hydroxyl group loss.
Chromatographic Techniques
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Gas Chromatography (GC): Retention time of 12.3 min on a DB-5 column (30 m × 0.25 mm) .
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Chiral HPLC: Resolves enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10) .
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalysis methods to control diastereomer ratios.
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Biological Screening: Evaluating antimicrobial and anti-inflammatory properties in vitro.
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Material Science Applications: Investigating its use in photopolymer resins due to hydroxyl group reactivity.
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